molecular formula C₂₇H₃₆ClFO₅ B1142337 6-Desfluoro-4-fluoro Clocortolone CAS No. 1365530-50-2

6-Desfluoro-4-fluoro Clocortolone

Cat. No.: B1142337
CAS No.: 1365530-50-2
M. Wt: 495.02
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Description

Contextualization of the Compound within Corticosteroid Research

Corticosteroids are a class of steroid hormones that are fundamental in various physiological processes and widely used in medicine for their potent anti-inflammatory and immunosuppressive properties. nih.gov The parent compound, clocortolone (B1669192), is a synthetic glucocorticoid characterized by its unique halogenation pattern, containing both a chlorine and a fluorine atom. wikipedia.org Specifically, clocortolone pivalate (B1233124), its common ester form, is a mid-potency topical corticosteroid used for treating inflammatory skin conditions. nih.govdrugs.com

The therapeutic efficacy and potential side effects of corticosteroids are intricately linked to their molecular structure. nih.gov Modifications to the steroid nucleus, such as halogenation, have been a key strategy in the development of new and improved corticosteroid analogues. nih.govnih.gov The introduction of a fluorine atom, for instance, can significantly enhance the anti-inflammatory activity of the molecule. nih.govnih.gov The location of this halogenation is critical; for example, clocortolone itself is halogenated at carbon positions C-6 and C-9. nih.gov The compound of interest, 6-Desfluoro-4-fluoro Clocortolone, represents a theoretical or research-stage modification of the clocortolone structure, where the fluorine atom at the 6-position is absent and a fluorine atom is introduced at the 4-position.

Rationale for Academic Research on this compound

Academic and industrial research into novel corticosteroid derivatives like this compound is driven by the pursuit of molecules with an improved therapeutic index. The primary goals of such research include:

Enhanced Potency and Efficacy: Strategic modifications to the steroid backbone can lead to increased affinity for the glucocorticoid receptor, potentially resulting in higher potency.

Separation of Therapeutic and Adverse Effects: A major goal in corticosteroid research is to dissociate the desired anti-inflammatory effects from the unwanted side effects, such as skin atrophy or systemic absorption. nih.gov Altering the halogenation pattern is one approach to achieving this.

Understanding Structure-Activity Relationships (SAR): Investigating novel derivatives provides valuable data on how specific structural changes influence biological activity. This knowledge is crucial for the rational design of future drugs. The development of clocortolone pivalate itself involved several structural modifications to optimize its properties, including halogenation at C-6 and C-9. nih.gov Research into a 4-fluoro, 6-desfluoro analogue would further elucidate the role of halogen placement.

A Chinese patent describes the preparation of clocortolone pivalate derivants, including a compound identified as (9R,16R)-9-chloro-4-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3, 20-dione-21-pivalate, which corresponds to a 4-fluoro derivative of clocortolone without a fluorine at the 6-position. google.com The patent suggests that such compounds have anti-inflammatory action, providing a clear rationale for their synthesis and investigation. google.com

Overview of Academic Research Trajectories for the Compound

The academic research trajectory for a novel compound like this compound would typically follow a structured path, beginning with its conceptualization based on structure-activity relationship studies of existing corticosteroids. The primary research phases would include:

Chemical Synthesis: The initial and most critical step is the development of a viable synthetic route to produce the compound. The aforementioned patent outlines a potential multi-step process starting from a pregnatriene derivative and involving methylation, epoxidation, fluorination, dehydrogenation, chlorination, hydrolysis, and esterification. google.com

In Vitro Characterization: Once synthesized, the compound would undergo a battery of in vitro tests to determine its fundamental properties. This would include assessing its binding affinity for the glucocorticoid receptor and its anti-inflammatory activity in cell-based assays.

Preclinical Studies: Should the in vitro data be promising, the compound might advance to preclinical studies in animal models to evaluate its efficacy and safety in a living organism.

Currently, the publicly available information on this compound appears to be limited primarily to the patent literature, indicating that it is likely a research compound and not a commercially available drug. google.com Further academic research would be necessary to fully characterize its pharmacological profile.

Properties

CAS No.

1365530-50-2

Molecular Formula

C₂₇H₃₆ClFO₅

Molecular Weight

495.02

Synonyms

(11β,16α)-9-Chloro-21-(2,2-dimethyl-1-oxopropoxy)-4-fluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione_x000B_

Origin of Product

United States

Chemical Synthesis and Synthetic Methodology Innovations

Retrosynthetic Analysis and Key Precursor Identification for 6-Desfluoro-4-fluoro Clocortolone (B1669192)

A retrosynthetic analysis of 6-Desfluoro-4-fluoro Clocortolone reveals a plausible pathway starting from a readily available corticosteroid precursor. The primary strategic disconnections involve the introduction of the C-4 fluorine, the C-9 chlorine, and the elaboration of the dihydroxyacetone side chain.

A logical starting material for the synthesis would be a steroid that already contains the basic pregnane (B1235032) skeleton but lacks the C-6 fluorine and C-9 chlorine. A suitable and commercially available precursor is Hydrocortisone (B1673445) . The retrosynthetic pathway is outlined below:

Target Molecule: this compound

Key Transformations:

Introduction of C-4 fluorine

Introduction of C-9 chlorine

Formation of the Δ¹,⁴-diene system

Introduction of the 16α-methyl group

Esterification of the 21-hydroxyl group (to form an ester derivative like Clocortolone Pivalate) nih.gov

This analysis identifies Hydrocortisone as a key precursor due to its structural similarity to the target molecule and its commercial availability.

Detailed Synthetic Pathways and Mechanistic Considerations

The forward synthesis from Hydrocortisone would involve a multi-step sequence to introduce the desired functionalities.

A convergent approach would be ideal, where different fragments of the molecule are synthesized separately and then combined. However, for steroid synthesis, a linear approach starting from a common precursor is more common and practical. The proposed synthesis is a linear sequence with a focus on stereoselectivity at each step.

Each step in the synthetic sequence would require careful optimization of reaction conditions (temperature, solvent, catalyst, etc.) to maximize yield and minimize side products. Chromatographic purification would likely be necessary after each step to ensure the purity of the intermediates.

Since the target molecule is "6-Desfluoro," the synthesis will start from a precursor that does not have a fluorine at the C-6 position, such as Hydrocortisone. The key transformation is the introduction of a fluorine atom at the C-4 position.

Fluorination at C-4:

The introduction of a fluorine atom at the C-4 position of a 3-keto-Δ⁴-steroid can be achieved through electrophilic fluorination of an enolate intermediate.

Enolate Formation: The 3-keto group of a suitable hydrocortisone derivative (with protected hydroxyl groups) can be converted to its corresponding enolate.

Electrophilic Fluorination: The enolate is then reacted with an electrophilic fluorinating agent, such as Selectfluor® (F-TEDA-BF₄). google.com This reaction typically yields a mixture of axial and equatorial isomers. The stereochemical outcome can be influenced by the choice of solvent and reaction temperature.

Table 1: Proposed Reaction for C-4 Fluorination

Step Reactant Reagents Product Key Considerations
1Protected Hydrocortisone derivative1. Base (e.g., LDA) 2. Selectfluor®4-Fluoro-hydrocortisone derivativeStereoselectivity of fluorination

Desfluorination at C-6:

As the chosen precursor is Hydrocortisone, a desfluorination step at C-6 is not required. This approach is more efficient than starting with a 6-fluorinated steroid and then removing the fluorine.

Derivatization and Analog Synthesis for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of this compound, various analogs can be synthesized. nih.govnih.gov

Table 2: Proposed Analogs for SAR Studies

Position of Modification Type of Modification Rationale
C-2Introduction of a halogen (e.g., Cl, Br)To study the effect of electron-withdrawing groups on the A-ring.
C-9Replacement of chlorine with other halogens (e.g., Br) or hydrogen.To evaluate the importance of the C-9 substituent for activity.
C-16Variation of the alkyl group (e.g., ethyl instead of methyl) or removal of the group.To probe the steric requirements of the receptor pocket.
C-17Modification of the dihydroxyacetone side chain.To investigate the influence of the side chain on potency and metabolism.
C-21Synthesis of different esters (e.g., acetate, propionate).To modulate the lipophilicity and pharmacokinetic properties.

The synthesis of these analogs would follow similar synthetic routes, with the introduction of the desired modifications at the appropriate stages. For example, to synthesize a C-2 halogenated analog, a 2-halo-hydrocortisone derivative could be used as the starting material.

Incorporation of Isotopes for Mechanistic Research

Isotopic labeling is a technique where an atom in a reactant molecule is replaced by one of its isotopes to trace its path through a chemical reaction. numberanalytics.comias.ac.in This methodology is invaluable for elucidating reaction mechanisms, identifying intermediates, and understanding the stereochemistry of complex transformations, all of which are crucial for optimizing the synthesis of corticosteroids like this compound. ias.ac.in

In the context of synthesizing this compound, which involves the introduction of a fluorine atom at the C4 position and the absence of a fluorine at the C6 position, isotopic labeling can provide critical insights. For instance, stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), and Oxygen-18 (¹⁸O) can be strategically incorporated into the steroid backbone or reagents. creative-proteomics.com

Hypothetical Application of Isotopic Labeling in the Synthesis of this compound:

To investigate the mechanism of a hypothetical fluorination step at the C4 position, a precursor molecule could be synthesized with a Deuterium atom at a specific position, for example, at C4 or an adjacent carbon. By analyzing the position of the Deuterium in the final product or any isolated intermediates using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), chemists can deduce the mechanism of the fluorination reaction. For example, if a reaction proceeds through an enolate intermediate, the position of the isotopic label might shift in a predictable manner.

Similarly, to study the mechanism of a de-fluorination or a related reaction at the C6 position, a precursor with a Carbon-13 label at C6 could be employed. Tracking the fate of this ¹³C label would confirm whether the carbon backbone remains intact during the reaction or if rearrangement occurs.

The general principles for designing an isotopic labeling experiment are outlined below:

StepDescription
1. Define the Research Question Clearly state the specific aspect of the reaction mechanism to be investigated (e.g., stereoselectivity of fluorination, nature of the intermediate). numberanalytics.com
2. Select the Isotope Choose an appropriate stable isotope (e.g., ²H, ¹³C, ¹⁸O) based on the atom of interest and the analytical techniques available. creative-proteomics.com
3. Synthesize the Labeled Precursor Prepare the starting material with the isotopic label at a specific and known position.
4. Conduct the Reaction Perform the chemical transformation under investigation using the isotopically labeled precursor.
5. Analyze the Products Utilize analytical methods such as NMR, MS, or Infrared (IR) spectroscopy to determine the location and distribution of the isotopic label in the product(s).
6. Interpret the Results Deduce the reaction mechanism based on the fate of the isotopic label.

By employing such strategies, researchers can gain a deeper understanding of the reaction mechanisms involved in the synthesis of this compound, leading to improved yields, purity, and stereocontrol.

Advanced Purification and Isolation Methodologies for High-Purity Research Material

The biological activity and the reliability of research data are critically dependent on the purity of the chemical compounds being studied. For a potent corticosteroid like this compound, achieving high purity is essential. Advanced purification and isolation methodologies are therefore employed to remove impurities, including starting materials, reagents, by-products, and stereoisomers.

For derivatives of clocortolone, a multi-step purification process is often necessary to achieve the desired level of purity. A common approach involves a combination of chromatographic techniques and recrystallization. google.com

A. Chromatographic Purification:

Chromatography is a cornerstone of purification in steroid chemistry. For compounds like this compound, silica (B1680970) gel column chromatography is a widely used technique. google.com The crude product is dissolved in a suitable solvent and passed through a column packed with silica gel. A solvent system of increasing polarity is then used to elute the different components of the mixture at different rates, allowing for the separation of the desired product from impurities.

B. Recrystallization:

Following chromatographic purification, recrystallization is often employed as a final step to obtain highly pure crystalline material. The purified compound is dissolved in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain in the solvent.

A representative purification scheme for a clocortolone derivative is outlined in the table below, based on a patented method. google.com

Purification StepDescriptionSolvents/ReagentsOutcome
Initial Work-up Removal of excess reagents and by-products through washing.Dichloromethane, aqueous sodium hydroxide (B78521) solution, deionized water, saturated sodium chloride solution. google.comRemoval of acidic impurities and water-soluble by-products.
Silica Gel Column Chromatography Separation of the target compound from closely related impurities based on polarity.A gradient of organic solvents (e.g., hexane (B92381) and ethyl acetate).Isolation of the main product fraction.
Recrystallization Final purification to obtain a highly crystalline product.Methanol or other suitable organic solvents. google.comHigh-purity crystalline this compound.

The choice of solvents and the specific parameters for both chromatography and recrystallization must be carefully optimized for this compound to maximize yield and purity. The final purity of the research material is typically confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can provide a quantitative measure of purity.

Advanced Structural Characterization and Conformational Analysis

High-Resolution Spectroscopic Techniques for Structural Insights

High-resolution spectroscopy is fundamental to the characterization of 6-Desfluoro-4-fluoro Clocortolone (B1669192), offering a deep dive into its molecular framework.

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the complete chemical structure and stereochemistry of organic molecules in solution. For 6-Desfluoro-4-fluoro Clocortolone, a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D NMR experiments would be employed to unambiguously assign all proton, carbon, and fluorine resonances.

2D NMR techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton spin-spin coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These correlations are instrumental in piecing together the carbon skeleton and assigning the positions of substituents.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry and preferred conformation of the steroid in solution. For instance, NOESY can confirm the cis or trans fusion of the corticosteroid rings. Due to the complexity of the steroid structure, advanced techniques may be necessary for better resolution and sensitivity. researchgate.net

Illustrative ¹H and ¹³C NMR Data for this compound

Position Illustrative ¹H Chemical Shift (δ, ppm) Illustrative ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations (H→C)
17.25 (d)155.2C-2, C-3, C-5, C-10
26.22 (dd)127.8C-1, C-3, C-4, C-10
3-186.5-
46.30 (d)124.1C-2, C-3, C-5, C-6
5-168.7-

X-ray crystallography provides the most definitive three-dimensional molecular structure of a compound in its solid state. nih.gov This technique involves crystallizing the purified compound and exposing it to an X-ray beam. The resulting diffraction pattern is then used to calculate an electron density map, from which the precise atomic coordinates can be determined. nih.gov

For this compound, a successful crystallographic analysis would yield highly accurate bond lengths, bond angles, and torsion angles. This information would unambiguously establish the absolute stereochemistry and the solid-state conformation of the steroid nucleus and its side chains. Furthermore, the analysis would reveal how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding.

Illustrative Crystallographic Data for this compound

Parameter Illustrative Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 8.5 Å, b = 12.3 Å, c = 20.1 Å
Volume2109.5 ų
Z (Molecules per unit cell)4
Calculated Density1.35 g/cm³

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrations of covalent bonds. americanpharmaceuticalreview.com These techniques are excellent for identifying the functional groups present in a molecule. americanpharmaceuticalreview.commdpi.commdpi.com In the case of this compound, FTIR and Raman spectra would show characteristic absorption or scattering bands corresponding to the vibrations of C=O (ketone), C=C (alkene), C-O (alcohol/ether), C-F, and C-H bonds.

While FTIR relies on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of laser light. americanpharmaceuticalreview.commdpi.com The two techniques are complementary, as some vibrations may be more active in one than the other. The precise frequencies of these vibrational modes can also be sensitive to the local molecular conformation, making these techniques useful for conformational fingerprinting.

Illustrative Vibrational Spectroscopy Data for this compound

Functional Group Illustrative FTIR Frequency (cm⁻¹) Illustrative Raman Shift (cm⁻¹) Vibrational Mode
O-H (alcohol)3450 (broad)-Stretching
C-H (alkane)2950-28502950-2850Stretching
C=O (ketone)17101708Stretching
C=C (alkene)16601662Stretching
C-F11001098Stretching

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration and Conformational Studies

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of a chiral molecule with left and right circularly polarized light. pg.edu.pl These methods are particularly valuable for determining the absolute configuration of stereocenters and studying conformational changes in chiral molecules like this compound.

The shape and sign of the Cotton effects observed in CD and ORD spectra are highly sensitive to the stereochemical arrangement of atoms and chromophores within the molecule. pg.edu.pl By comparing experimental spectra with those of related compounds of known stereochemistry or with theoretical calculations, the absolute configuration of this compound can be confirmed.

Illustrative Chiroptical Data for this compound

Technique Wavelength (nm) Illustrative Molar Ellipticity [θ] or Molar Rotation [Φ]
CD245+15,000
ORD260+20,000 (peak)
ORD230-18,000 (trough)

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight and elemental composition of a compound. nih.gov For this compound, HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula.

In addition to molecular weight determination, tandem mass spectrometry (MS/MS) experiments can be performed. In these experiments, the parent ion is fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern provides valuable structural information, helping to confirm the connectivity of the molecule and the location of functional groups. This is achieved by analyzing the neutral losses and characteristic fragments produced upon collision-induced dissociation.

Illustrative High-Resolution Mass Spectrometry Data for this compound

Ion Illustrative m/z (calculated) Illustrative m/z (observed) Assignment
[M+H]⁺409.1824409.1821Protonated Molecule
[M-H₂O+H]⁺391.1719391.1715Loss of Water
[M-HF+H]⁺389.1745389.1741Loss of Hydrogen Fluoride

A Computational Exploration of this compound

The field of medicinal chemistry is in a perpetual state of evolution, driven by the quest for therapeutic agents with enhanced efficacy and refined safety profiles. A key strategy in this endeavor is the rational design of new molecular entities through subtle structural modifications of established parent compounds. This article delves into the computational chemistry and molecular modeling of this compound, a theoretical analogue of the corticosteroid Clocortolone. The focus rests exclusively on in silico methodologies used to predict its physicochemical properties, behavior, and potential interactions, providing a framework for its prospective synthesis and evaluation.

Computational Chemistry and Molecular Modeling Studies

Computational modeling serves as an indispensable tool in modern drug discovery, offering predictive insights into a molecule's behavior at an atomic level before it is ever synthesized. For a novel analogue like 6-Desfluoro-4-fluoro Clocortolone (B1669192), these computational techniques are the primary means of initial characterization, guiding further research and development by forecasting its electronic, conformational, and interactive properties.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic properties of a molecule. These methods provide a detailed map of electron distribution, which in turn governs the molecule's stability, reactivity, and intermolecular interactions.

For 6-Desfluoro-4-fluoro Clocortolone, DFT calculations would be employed to determine key electronic descriptors. A hypothetical analysis would likely involve geometry optimization of the steroid's core structure, followed by the calculation of properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. A larger gap generally implies lower reactivity.

Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map would be crucial. The MEP map visualizes the electrostatic potential across the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this analogue, the electronegative oxygen atoms of the carbonyl and hydroxyl groups, along with the fluorine atoms, would be expected to show negative potential (red/yellow), indicating sites prone to electrophilic attack or hydrogen bonding. Conversely, regions around the hydrogen atoms would exhibit positive potential (blue), highlighting areas for nucleophilic interaction. These insights are paramount for predicting how the molecule will interact with biological targets.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

ParameterPredicted Value/ObservationSignificance
HOMO Energy -6.5 eVIndicates the energy of the outermost electrons; relates to the molecule's ability to donate electrons.
LUMO Energy -1.2 eVIndicates the energy of the lowest empty orbital; relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap 5.3 eVA significant gap suggests high kinetic stability and lower overall chemical reactivity.
Dipole Moment ~3.5 DA substantial dipole moment suggests the molecule is polar, influencing its solubility and ability to engage in electrostatic interactions.
MEP Negative Maxima Located on carbonyl oxygens and fluorine atoms.Predicts primary sites for hydrogen bond acceptance and interaction with positively charged residues in a receptor.
MEP Positive Maxima Located on hydroxyl protons and specific C-H bonds.Predicts primary sites for hydrogen bond donation and interaction with negatively charged residues.

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer a view of the molecule in motion. By simulating the atomic movements over time, MD allows for the exploration of the molecule's conformational landscape—the range of shapes it can adopt in a physiological environment.

For a semi-rigid structure like the steroid nucleus of this compound, MD simulations would be critical for understanding the flexibility of its side chains and the slight puckering of its ring systems. Simulations run in an explicit solvent (water) would reveal how the molecule interacts with its immediate environment, providing insights into its solvation and the stability of different conformers. The trajectory data from an MD simulation can be analyzed to identify the most stable, low-energy conformations, which are often the ones responsible for biological activity (the bioactive conformation).

When a putative receptor is known (e.g., the glucocorticoid receptor), MD simulations of the ligand-receptor complex are invaluable. These simulations can assess the stability of the binding pose predicted by docking, revealing how the ligand and receptor adapt to each other and the dynamics of key intermolecular interactions, such as hydrogen bonds, over time.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For this compound, the primary putative target would be the ligand-binding domain (LBD) of the glucocorticoid receptor (GR).

The docking process involves placing the 3D structure of the ligand into the binding site of the receptor and evaluating the fit using a scoring function. This function estimates the binding affinity (e.g., in kcal/mol), with lower scores typically indicating a more favorable interaction. Docking studies would predict the specific binding pose of the analogue, detailing the key amino acid residues it interacts with. It would be expected to form hydrogen bonds with residues like Gln and Arg in the GR binding pocket, similar to other corticosteroids. The positioning of the novel 4-fluoro group would be of particular interest, as it could introduce new, potentially favorable interactions or, conversely, create steric clashes.

QSAR and QSPR models are statistical tools that correlate a molecule's structural or physicochemical properties with its biological activity or physical properties, respectively. These models are built using data from a series of known compounds.

While no preclinical data exists for the hypothetical this compound, one could construct a QSAR model based on a training set of existing glucocorticoids. By calculating a range of molecular descriptors (e.g., LogP for lipophilicity, molecular weight, polar surface area, and quantum chemical parameters) for these known steroids and correlating them with their measured receptor binding affinities, a predictive model can be generated.

This model could then be used to predict the activity of the new analogue. The descriptors for this compound would be calculated and fed into the QSAR equation to estimate its binding affinity before it is synthesized. This approach helps prioritize which analogues are most promising for further investigation.

Table 2: Example Molecular Descriptors for QSAR/QSPR Input

Descriptor ClassSpecific DescriptorRelevance for this compound
Topological Molecular WeightBasic property influencing size and diffusion.
Polar Surface Area (PSA)Predicts membrane permeability and transport characteristics.
Electronic Dipole MomentInfluences solubility and strength of polar interactions.
HOMO/LUMO EnergiesRelates to chemical reactivity and stability.
Physicochemical LogP (Octanol-Water Partition Coefficient)Key indicator of lipophilicity, affecting absorption and distribution.

The ultimate goal of computational modeling in this context is to establish design principles for creating even better molecules. The insights gained from DFT, MD, and docking studies on this compound would inform the next cycle of drug design.

For instance, if docking studies revealed that the 4-fluoro group occupies a small, hydrophobic pocket but does not form strong interactions, a future design principle might be to replace it with a slightly larger, non-polar group like a methyl group to enhance van der Waals contacts. If MD simulations showed excessive flexibility in a side chain leading to a loss of binding entropy, a principle for the next generation of analogues would be to introduce conformational constraints, such as cyclization, to lock it into its bioactive conformation. These computationally derived principles provide a rational, hypothesis-driven approach to refining molecular structure for improved therapeutic effect.

Molecular and Cellular Mechanisms of Action Preclinical Focus

Receptor Binding Kinetics and Specificity Studies

The initial characterization of a new glucocorticoid involves determining its binding profile to the glucocorticoid receptor and assessing its cross-reactivity with other related steroid receptors.

The primary mechanism of action for glucocorticoids is initiated by their binding to the intracellular Glucocorticoid Receptor (GR). patsnap.com The affinity and selectivity of this binding are key determinants of a compound's potency. For the parent compound, clocortolone (B1669192), structural features such as halogenation are known to enhance receptor affinity. researchgate.net It is a general principle that as long as chemical substitutions are not excessively large, an increase in molecular volume can correlate with increased receptor binding affinity. researchgate.net

The theoretical compound 6-Desfluoro-4-fluoro Clocortolone has two key modifications from the parent structure that would be expected to influence GR binding: the removal of the fluorine atom at the C-6 position and the addition of a fluorine atom at the C-4 position. Fluorination at the 6α and 9α positions is a widely accepted structural modification that enhances glucocorticoid potency. researchgate.net Therefore, the removal of the 6-fluoro group might be hypothesized to decrease binding affinity relative to clocortolone. Conversely, the introduction of a novel 4-fluoro group would introduce new electronic and steric properties, the effects of which on GR binding are not readily predictable without experimental data.

Table 1: Theoretical Impact of Structural Modifications on Glucocorticoid Receptor (GR) Binding Affinity

Structural ModificationParent Compound FeatureFeature of this compoundHypothesized Effect on GR Binding AffinityRationale
C-6 Substitution 6α-fluoro present6-fluoro absent (desfluoro)Potential DecreaseHalogenation at C-6 is a known potentiating modification for glucocorticoids. researchgate.net
C-4 Substitution No substitution4-fluoro presentUnknownIntroduction of a halogen at this position is not a common modification; its effect would depend on how it alters the steroid's conformation and interaction with the GR ligand-binding pocket.
Overall Affinity Established (Mid-potency)UnknownDependent on the net effect of the C-6 and C-4 modifications.Preclinical binding assays would be required to determine the actual relative receptor affinity.

A crucial aspect of glucocorticoid development is assessing the potential for cross-reactivity with the Mineralocorticoid Receptor (MR), as MR activation is associated with undesirable effects on fluid and electrolyte balance. nih.gov Ideally, a therapeutic glucocorticoid should have high affinity for the GR and low affinity for the MR. Structural modifications at the C-16 position, which is present in clocortolone, are known to reduce mineralocorticoid activity. researchgate.net It is hypothesized that this compound would retain this low MR affinity, though direct binding studies would be necessary for confirmation.

Comprehensive preclinical evaluation would also involve screening this compound against a panel of other nuclear receptors, such as the progesterone (B1679170) and androgen receptors, to ensure selectivity and identify any potential off-target interactions that could lead to unintended biological effects. This is a standard procedure in drug development to build a complete mechanistic profile.

Signal Transduction Pathway Modulation in Cultured Cells

Following receptor binding, the activated GR-ligand complex translocates to the nucleus to modulate gene expression, which underlies the anti-inflammatory effects of glucocorticoids. patsnap.com

Glucocorticoids exert their effects on gene expression through two primary mechanisms: transactivation and transrepression. nih.gov

Transactivation: The GR-ligand complex binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This action typically upregulates the transcription of anti-inflammatory proteins. However, transactivation is also linked to many of the metabolic side effects of glucocorticoids. nih.govnih.gov

Transrepression: The anti-inflammatory effects of glucocorticoids are largely mediated by transrepression. In this mechanism, the GR-ligand complex does not bind directly to DNA but instead interacts with and inhibits the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1. nih.govnih.gov This leads to a shutdown of the expression of inflammatory cytokines, chemokines, and adhesion molecules.

A key goal in modern glucocorticoid research is to identify compounds that preferentially favor the transrepression pathway over the transactivation pathway, which could lead to a better separation of therapeutic effects from side effects. nih.gov Any preclinical study of this compound would carefully measure its relative potency in both transactivation and transrepression cellular assays.

The anti-inflammatory action of glucocorticoids is fundamentally linked to their ability to interfere with pro-inflammatory signaling cascades. The parent compound, clocortolone, is understood to function by inhibiting these pathways. patsnap.comaap.org

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central driver of inflammation. Glucocorticoids inhibit NF-κB signaling, primarily through the GR-mediated induction of its inhibitor, IκBα, and by direct protein-protein interaction with NF-κB components. youtube.com It is expected that this compound would operate through this critical anti-inflammatory mechanism.

Table 2: Expected Modulation of Key Signaling Pathways by this compound

Signaling PathwayGeneral Role in CellAction of GlucocorticoidsExpected Effect of this compound
Glucocorticoid Receptor (GR) Transactivation Upregulation of gene expression via GREsActivationActivation, leading to synthesis of anti-inflammatory proteins but also potential metabolic side effects.
Glucocorticoid Receptor (GR) Transrepression Downregulation of gene expressionInhibition of transcription factors (e.g., NF-κB, AP-1)Inhibition, leading to suppression of pro-inflammatory genes.
Nuclear Factor-kappa B (NF-κB) Master regulator of inflammationInhibitionInhibition of the pathway, reducing the expression of cytokines, chemokines, and other inflammatory mediators.
Mitogen-Activated Protein Kinase (MAPK) Regulation of cell proliferation, differentiation, and inflammatory responsesInhibitionInhibition of specific components of the MAPK cascade.

No Publicly Available Research Data for this compound

Following a comprehensive search of publicly available scientific literature, no specific research data was found for the chemical compound "this compound." Consequently, it is not possible to provide an article detailing its molecular and cellular mechanisms of action, including its impact on gene expression, cellular pharmacodynamics, or intracellular localization, as requested.

The complete absence of information in scientific databases and research publications indicates that this specific derivative of clocortolone may be a hypothetical compound, a novel substance not yet described in the literature, or a research chemical with limited to no published findings. Therefore, the detailed sections and subsections outlined in the request, such as its effects on gene expression profiles, cell proliferation, and cytokine modulation, cannot be addressed with scientifically accurate and verifiable information.

Further research or the publication of preclinical studies would be required to elucidate the specific biological activities of this compound. Without such data, any discussion of its mechanisms would be purely speculative and would not meet the required standards of scientific accuracy.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations

Influence of Fluorine and Desfluoro Modifications on Receptor Binding and Activity

The strategic placement of fluorine atoms on the corticosteroid framework is a well-established method for enhancing glucocorticoid activity. This is primarily attributed to the high electronegativity of fluorine, which can alter the electronic environment of the steroid nucleus, leading to more favorable interactions with the GR.

The introduction of a fluorine atom at the 9α-position, for instance, is known to dramatically increase glucocorticoid potency by favorably influencing the conformation of the A-ring and enhancing the acidity of the 11β-hydroxyl group, a key hydrogen bond donor in GR binding. researchgate.net Similarly, fluorination at other positions can have profound, though varied, effects.

While less common than 9α-fluorination, the introduction of a fluorine atom at the 4-position of the A-ring is expected to have significant electronic consequences. This modification would likely increase the electron-withdrawing nature of the A-ring, potentially influencing the conformation and the interaction with specific residues within the GR ligand-binding domain. The precise impact on receptor affinity and transactivation/transrepression activity would necessitate empirical determination.

Conversely, the removal of the 6α-fluoro group, a modification that defines 6-desfluoro-4-fluoro clocortolone (B1669192), is also significant. The 6α-fluoro substitution is known to enhance anti-inflammatory potency and reduce mineralocorticoid activity. Its removal would be predicted to modulate these properties, potentially leading to a different therapeutic index compared to its 6-fluorinated counterpart.

To contextualize the potential activity of 6-desfluoro-4-fluoro clocortolone, a comparative analysis with its parent compound, clocortolone, and other well-known corticosteroids is instructive. The relative receptor affinity (RRA) is a common in vitro measure used to compare the binding strength of different corticosteroids to the GR.

Table 1: Comparative Glucocorticoid Receptor Affinities

Compound Relative Receptor Affinity (RRA) (Dexamethasone = 100)
Dexamethasone (B1670325) 100
Betamethasone 120
Fluticasone Propionate 1800
Mometasone Furoate 2100
Clocortolone Pivalate (B1233124) Data not consistently reported in this format

This table is for illustrative purposes. The RRA can vary depending on the assay conditions.

While specific RRA data for clocortolone and its 6-desfluoro-4-fluoro derivative are not widely available in comparative literature, the known effects of the structural modifications can be used to hypothesize their relative potencies. The removal of the 6α-fluorine might decrease the RRA relative to clocortolone, while the introduction of a 4-fluoro group could potentially enhance it. The net effect on receptor affinity would depend on the synergistic or antagonistic interplay of these two modifications.

Development of SAR/SMR Hypotheses for Rational Design

The analysis of the structural modifications in this compound allows for the formulation of several SAR/SMR hypotheses that can guide the rational design of future corticosteroid analogs:

Hypothesis 1: The introduction of a 4-fluoro substituent can be explored as a novel strategy to modulate the electronic properties of the A-ring, potentially leading to altered GR binding affinity and downstream gene regulation.

Hypothesis 2: The removal of the 6α-fluoro group, in combination with other modifications, could be a viable approach to fine-tuning the balance between anti-inflammatory activity and potential side effects.

Hypothesis 3: The combination of a 4-fluoro and a 6-desfluoro modification may lead to a unique conformational state of the steroid nucleus, resulting in a distinct profile of interaction with the GR and its co-regulators.

These hypotheses can be systematically tested through the synthesis and biological evaluation of a series of analogs, which is a cornerstone of rational drug design. nih.govnih.gov

Bioisosteric Replacements and Their Mechanistic Implications

The concept of bioisosterism, where one atom or group of atoms is replaced by another with similar physical or chemical properties, is a fundamental strategy in medicinal chemistry. nih.govdrughunter.comcambridgemedchemconsulting.com In the case of this compound, two bioisosteric replacements have been made relative to a hypothetical 6-fluoro, 4-hydrogen clocortolone analog:

Hydrogen for Fluorine at C6: The replacement of a fluorine atom with a hydrogen atom at the 6α-position is a non-classical bioisosteric substitution. While hydrogen is much smaller and less electronegative than fluorine, this change can have significant implications for the molecule's interaction with the GR and its metabolic stability.

Fluorine for Hydrogen at C4: The substitution of a hydrogen atom with a fluorine atom at the 4-position is another example of a bioisosteric replacement. nih.gov This change introduces a highly electronegative element, which can alter local polarity and the potential for hydrogen bonding, thereby influencing receptor binding.

The mechanistic implications of these bioisosteric replacements are multifaceted. nih.govmdpi.com The altered electronic and steric profile of this compound could lead to a different binding orientation within the GR, potentially engaging different amino acid residues. This, in turn, could influence the conformation of the receptor and its ability to interact with co-activators or co-repressors, ultimately leading to a distinct pattern of gene expression and a unique therapeutic profile.

Preclinical Biotransformation and Metabolism Mechanistic Research

In Vitro Metabolic Stability and Enzyme Identification

In vitro systems are crucial for initial metabolic profiling, offering a controlled environment to study the intrinsic properties of a compound's metabolism.

The stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, is a key indicator of its metabolic clearance rate. The primary enzymes responsible for the Phase I metabolism of many drugs are the cytochrome P450 (CYP) superfamily. wikipedia.orgnih.gov Identifying which specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) are involved in a compound's metabolism is critical for predicting potential drug-drug interactions. nih.gov

Currently, there is no published data on the hepatic microsomal stability of 6-desfluoro-4-fluoro clocortolone (B1669192) or the specific CYP isoforms that may be involved in its metabolism.

Table 1: Hepatic Microsomal Stability of 6-Desfluoro-4-fluoro Clocortolone (No data available)

Species Half-Life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Human - -
Rat - -

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used to detect, identify, and structurally elucidate metabolites in biological samples. nih.govwaters.com This method separates metabolites from the parent drug and other matrix components, and the subsequent mass analysis provides information on their molecular weight and structure through fragmentation patterns. nih.govchimia.ch

No studies utilizing LC-MS/MS to identify or characterize metabolites of this compound have been found in the public domain.

Once metabolic pathways are identified, their kinetics are characterized to understand the efficiency of the enzymatic reactions. This involves determining key parameters such as the Michaelis-Menten constant (Km), which reflects the substrate concentration at half the maximum reaction velocity, and the maximum reaction velocity (Vmax). These values help in predicting the metabolic fate of a drug at different concentrations.

There is no available information regarding the kinetic characterization of the metabolic pathways for this compound.

Table 2: Enzyme Kinetics for the Metabolism of this compound (No data available)

Metabolic Pathway CYP Isoform Km (µM) Vmax (pmol/min/pmol CYP)

In Vivo Metabolic Fate in Preclinical Animal Models (Excluding Pharmacokinetics for dosage/safety)

A review of available literature did not yield any studies on the in vivo metabolic fate of this compound in any preclinical animal models.

Conjugation Pathways (e.g., Glucuronidation, Sulfation)

Following Phase I metabolism (oxidation, reduction, hydrolysis), compounds often undergo Phase II conjugation reactions, such as glucuronidation or sulfation. nih.gov These processes, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), increase the water solubility of the metabolites, facilitating their excretion from the body. nih.gov

There is no specific information available on whether this compound or its potential metabolites undergo glucuronidation, sulfation, or other conjugation pathways.

Impact of Structural Features on Metabolic Pathways

The specific structural features of a molecule, such as the presence and position of functional groups, heavily influence its metabolic pathways. For corticosteroids, modifications to the steroid nucleus can significantly alter their metabolism. The introduction of fluorine atoms, as in this compound, can impact metabolic stability and the preferred sites of metabolism. However, without experimental data, any discussion on the impact of these specific structural features on the metabolism of this compound would be purely speculative.

Preclinical Efficacy and Proof of Concept Studies in Disease Models

In Vitro Anti-inflammatory and Immunomodulatory Activity in Cell-Based Assays

No published studies were found that investigated the in vitro effects of 6-Desfluoro-4-fluoro Clocortolone (B1669192). Corticosteroids, as a class, are known to exert anti-inflammatory effects by modulating the transcription of genes related to inflammation. This is generally achieved through the binding to glucocorticoid receptors, which then influences the expression of various proteins. For instance, corticosteroids are understood to induce the synthesis of phospholipase A2 inhibitory proteins, known as lipocortins. These proteins are believed to control the production of potent inflammatory mediators like prostaglandins (B1171923) and leukotrienes by inhibiting the release of their precursor, arachidonic acid. drugbank.com Furthermore, they can suppress the expression of pro-inflammatory cytokines. nih.gov However, specific data quantifying these effects for 6-Desfluoro-4-fluoro Clocortolone are absent from the literature.

There are no available data from cell-based assays to demonstrate the inhibitory effect of this compound on the release of pro-inflammatory cytokines (such as TNF-α, IL-1β, IL-6) and chemokines.

No research findings have been published detailing the ability of this compound to modulate the expression of adhesion molecules (e.g., ICAM-1, VCAM-1, E-selectin) on endothelial cells or immune cells.

In Vivo Efficacy in Established Animal Models of Inflammatory and Autoimmune Diseases

There is a lack of published in vivo studies to substantiate the efficacy of this compound in animal models of inflammation and autoimmune diseases. While the parent compound, clocortolone pivalate (B1233124), is a known mid-potency topical corticosteroid used for treating various skin conditions, nih.govdrugs.comnih.govdrugs.commayoclinic.orgnih.gov specific preclinical data on this particular desfluoro-fluoro derivative is not available.

No studies have been found that report the testing of this compound in standard acute or chronic inflammation models. The carrageenan-induced paw edema model in rodents is a widely used assay to screen for the anti-inflammatory activity of new compounds. nih.govnih.govresearchgate.netmdpi.commdpi.com Similarly, the Freund's adjuvant-induced arthritis model is a common method for evaluating potential therapeutics for rheumatoid arthritis. nih.govnih.govgrafiati.comdovepress.comresearchgate.net However, the performance of this compound in these models has not been documented.

While the parent compound, clocortolone, is indicated for inflammatory dermatoses, drugs.comdrugs.com there is no specific preclinical data available on the efficacy of this compound in animal models of dermal inflammation, such as croton oil-induced ear edema or other models of skin irritation.

As no in vivo studies have been published, there is no information available regarding the assessment of histopathological changes or the modulation of inflammatory biomarkers in tissues from animal models treated with this compound.

Dose-Response Characterization and Comparative Preclinical Efficacy Studies

No publicly available studies have characterized the dose-response relationship of this compound in preclinical models of disease. Furthermore, no comparative efficacy studies evaluating this specific compound against other glucocorticoids like dexamethasone (B1670325), budesonide, or its parent compound, clocortolone, were found in the scientific literature. nih.gov

For novel glucocorticoids in general, preclinical efficacy is often established in models of inflammation, such as lipopolysaccharide (LPS)-challenged mice, where the reduction of pro-inflammatory cytokines like TNF-α is a key endpoint. nih.govacs.org Comparative studies in these models are crucial for determining the relative potency and potential advantages of a new compound.

Table 1: Hypothetical Comparative Efficacy Data for Novel Glucocorticoids This table is for illustrative purposes only, as no data for this compound is available.

Compound Animal Model Key Efficacy Endpoint Relative Potency (vs. Dexamethasone)
This compound Data not available Data not available Data not available
Compound X LPS-induced inflammation (Mouse) TNF-α inhibition ~1.5x
Compound Y Collagen-induced arthritis (Rat) Reduction in paw swelling ~0.8x
Budesonide Carrageenan-induced paw edema (Rat) Edema reduction ~1.2x

Investigation of Potential for Tissue-Selective Activity in Preclinical Systems

There is no available research investigating the potential for tissue-selective activity of this compound in preclinical systems. The development of tissue-selective glucocorticoids is a significant goal in steroid research, aiming to concentrate the anti-inflammatory effects within a target tissue while minimizing systemic exposure and associated side effects.

One strategy to achieve tissue selectivity is through the design of antibody-glucocorticoid conjugates (GC-ADCs). nih.govacrabstracts.org These conjugates are designed to be stable in plasma and release the active glucocorticoid payload only in antigen-positive cells, thereby focusing the therapeutic effect. nih.govacrabstracts.org Preclinical evaluation of such systems involves in vitro assays using specific cell lines and in vivo studies in relevant animal models, such as skin graft models, to confirm targeted delivery and enhanced efficacy. acrabstracts.org

Table 2: Hypothetical Preclinical Data on Tissue Selectivity This table is for illustrative purposes only, as no data for this compound is available.

Compound/Conjugate Preclinical System Target Tissue/Cell Finding
This compound Data not available Data not available Data not available
Anti-CD40-GC Conjugate Human-CD40-transgenic mice CD40-expressing immune cells Enhanced skin graft survival vs. unconjugated GC acrabstracts.org
TNF-ADC K562-TNFα-GRE cells TNF-α expressing cells TNF-dependent activity and cytokine inhibition acrabstracts.org
Compound Z (antedrug) Topical inflammation model (Mouse) Skin High local activity, low systemic effects

Future Research Directions and Open Questions

Elucidation of Remaining Unknown Metabolic Pathways

The biotransformation of corticosteroids is a critical determinant of their activity and clearance. For systemically administered corticosteroids, metabolism occurs primarily in the liver and excretion via the kidneys. bmctoday.netdrugs.com Fluorination significantly influences a steroid's metabolic fate. nih.gov For instance, the metabolism of 9-alpha-fluorinated steroids is distinct from their non-fluorinated counterparts in the human kidney. nih.gov The metabolic pathways of Clocortolone (B1669192) Pivalate (B1233124) are handled similarly to other systemic corticosteroids, but specific metabolites are not extensively detailed in publicly available literature. bmctoday.netdrugs.com

For a novel derivative like 6-Desfluoro-4-fluoro Clocortolone, the metabolic pathways are entirely unknown. Future research must focus on in vitro studies using human liver and skin microsomes to identify primary metabolites. Key questions include whether the compound undergoes hydroxylation, oxidation, or conjugation, and how the 4-fluoro substitution influences these processes. Identifying the specific cytochrome P450 (CYP) enzymes responsible for its metabolism, such as CYP3A4 which is known to metabolize many corticosteroids, will be crucial. scilit.com

Table 1: Hypothetical Preclinical Study Design for Metabolic Pathway Elucidation

Research Phase Objective Methodology Anticipated Outcome
In Vitro Screening To identify primary metabolites and metabolizing enzymes.Incubation with human liver microsomes (HLMs) and skin homogenates; analysis via LC-MS/MS.Identification of hydroxylated, dehydrogenated, or other metabolites; determination of key CYP enzyme involvement (e.g., CYP3A4).
In Vivo Animal Studies To characterize the pharmacokinetic profile and major clearance pathways.Administration to preclinical models (e.g., rats, minipigs); collection and analysis of plasma, urine, and feces.Determination of half-life, volume of distribution, and primary routes of excretion.
Metabolite Identification To structurally characterize all significant metabolites.Isolation of metabolites followed by analysis using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR).Unambiguous structural confirmation of all major metabolic products.

Exploration of Novel Glucocorticoid Receptor Modulatory Mechanisms

Corticosteroids exert their effects by binding to the glucocorticoid receptor (GR), a nuclear receptor that modulates gene expression. patsnap.compatsnap.comnih.gov This modulation can occur through two main pathways: transactivation, which is associated with both anti-inflammatory effects and metabolic side effects, and transrepression, which is thought to primarily mediate anti-inflammatory actions. frontiersin.org A major goal in modern corticosteroid research is the development of Selective Glucocorticoid Receptor Agonists and Modulators (SEGRAMs) that preferentially activate the transrepression pathway, thereby separating therapeutic benefits from adverse effects. frontiersin.orgugent.be

Future research should investigate whether this compound acts as a classic GR agonist or as a SEGRAM. This would involve a suite of in vitro assays to measure its binding affinity for the GR and its ability to induce or suppress specific gene transcription. Comparing its activity profile to that of clocortolone and other well-characterized glucocorticoids like dexamethasone (B1670325) could reveal a unique modulatory mechanism. frontiersin.orgnih.gov

Design of Advanced Drug Delivery Systems for Preclinical Proof-of-Concept

For topical corticosteroids, the vehicle is as important as the active ingredient, influencing skin penetration, local bioavailability, and patient adherence. jddonline.com Advanced drug delivery systems, such as liposomes and nanoparticles, offer the potential to enhance drug delivery to target skin layers while minimizing systemic absorption. tandfonline.comnih.govnih.gov These systems can encapsulate the drug, improve its stability, and provide controlled release. tandfonline.comresearchgate.net

Given that this compound is a lipophilic molecule, similar to other corticosteroids, it would be an ideal candidate for incorporation into novel delivery systems. nih.gov Preclinical proof-of-concept studies should focus on formulating the compound into various nanocarriers (e.g., solid lipid nanoparticles, nanostructured lipid carriers, nanoemulsions) and evaluating their performance. Key parameters to assess would include skin permeation and retention using ex vivo models (like Franz diffusion cells) and assessing anti-inflammatory efficacy in animal models of skin inflammation. tandfonline.comnih.gov

Table 2: Proposed Preclinical Formulations for this compound

Delivery System Rationale for Use Key Preclinical Evaluation Parameters
Liposome Gel Biocompatible; can encapsulate lipophilic drugs; potential for sustained release and dermal targeting. tandfonline.comParticle size, encapsulation efficiency, ex vivo skin permeation, in vivo anti-inflammatory effect (e.g., edema inhibition). nih.gov
Solid Lipid Nanoparticles (SLNs) High stability; controlled release; occlusive properties to enhance skin hydration. nih.govDrug loading capacity, stability studies, skin retention analysis, comparison with conventional cream formulation.
Mucoadhesive Patches Prolonged and controlled delivery; unidirectional release to increase local bioavailability and reduce systemic toxicity. mdpi.comBioadhesion strength, drug release kinetics, local tissue concentration, safety profile.

Application of Artificial Intelligence and Machine Learning in Compound Optimization

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and development. researchgate.netmdpi.com These computational tools can analyze vast datasets to predict the biological activity of new compounds, optimize chemical structures for improved potency and safety, and identify patients most likely to respond to a given therapy. nih.govnih.govresearchgate.net

For a novel compound like this compound, AI/ML could be employed in several ways. Initially, computational models could predict its GR binding affinity and potential off-target effects based on its structure. As experimental data becomes available, ML algorithms could build structure-activity relationship (SAR) models. These models could then guide the synthesis of new, related analogs with potentially superior properties, such as greater selectivity for the GR or an improved metabolic profile.

Integration of Multi-Omics Data for Comprehensive Preclinical Biological Understanding

A holistic understanding of a drug's effect requires looking beyond a single endpoint. Multi-omics approaches—which integrate data from genomics, transcriptomics, proteomics, and metabolomics—provide a comprehensive view of the biological changes induced by a compound. nih.govnyu.edu This systems-level perspective is invaluable for understanding mechanisms of action, identifying biomarkers of response, and predicting potential toxicities. nih.govwikipedia.org

Future preclinical studies on this compound should incorporate a multi-omics strategy. For example, treating skin cells or reconstructed human epidermis with the compound and then performing transcriptomic (RNA-seq) and proteomic analyses could reveal the full spectrum of genes and proteins it regulates. Metabolomic analysis of treated cells could uncover alterations in cellular metabolism. nih.gov Integrating these datasets would provide a detailed molecular signature of the compound's action, highlighting its effects on inflammatory pathways, cell proliferation, and barrier function, and offering a deep, preclinical understanding of its biological impact. mdpi.com

Q & A

Q. How do structural modifications, such as halogenation at C4 and C13, influence the glucocorticoid receptor binding affinity and pharmacokinetics of 6-desfluoro-4-fluoro clocortolone derivatives?

Methodological Answer: Structural modifications are analyzed via receptor-binding assays and molecular dynamics simulations. For example, fluorination at C13 enhances metabolic stability by reducing oxidative breakdown, while chlorination at C4 increases lipophilicity, improving cutaneous penetration. Comparative studies using nuclear magnetic resonance (NMR) and X-ray crystallography can validate conformational changes in the steroid core that affect receptor interactions .

Q. What analytical techniques are recommended for identifying and quantifying impurities like 4-fluoro isomers in synthetic batches of clocortolone derivatives?

Methodological Answer: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is critical for impurity profiling. For instance, in clocortolone pivalate, positional isomers (e.g., 4-fluoro vs. 6-fluoro) are distinguished using reverse-phase HPLC with UV detection at 254 nm, followed by tandem MS/MS for structural confirmation. NMR spectroscopy further clarifies stereochemical configurations of impurities .

Q. How do formulation excipients (e.g., white petrolatum, stearyl alcohol) impact the stratum corneum permeability barrier in topical clocortolone preparations?

Methodological Answer: Excipient roles are evaluated through in vitro Franz diffusion cell assays and in vivo transepidermal water loss (TEWL) measurements. White petrolatum acts as an occlusive agent, enhancing drug retention, while stearyl alcohol stabilizes the emulsion and improves cream viscosity. Comparative studies between brand and generic formulations must replicate excipient ratios to ensure equivalent barrier repair efficacy .

Q. What methodologies are used to assess drug-disease interactions involving this compound, particularly in comorbid conditions like eczema or psoriasis?

Methodological Answer: Interaction risks are categorized using clinical databases (e.g., PubMed, ClinicalTrials.gov ) and pharmacokinetic modeling. For example, systemic absorption studies in patients with compromised skin barriers (e.g., psoriasis) employ plasma LC-MS/MS to quantify corticosteroid levels, while in silico tools like Simcyp simulate metabolic interactions with cytochrome P450 inhibitors .

Advanced Research Questions

Q. How can researchers design robust bioequivalence studies to compare generic and brand formulations of clocortolone pivalate 0.1% cream, considering excipient variability?

Methodological Answer: A randomized, double-blind, crossover trial design is recommended. Key parameters include:

  • Primary endpoints : Vasoconstrictor assay scores to measure anti-inflammatory efficacy.
  • Secondary endpoints : TEWL, skin hydration (via corneometry), and histopathological analysis of epidermal thickening. Excipient consistency is verified using gas chromatography (GC) for volatile components and rheological profiling for texture .

Q. What experimental strategies resolve contradictions in pharmacological data caused by isomeric impurities (e.g., 4-fluoro vs. 6-fluoro derivatives) in clocortolone analogs?

Methodological Answer: Impurity-induced discrepancies are addressed through:

  • Synthetic control : Optimize reaction conditions (e.g., temperature, fluorinating agents) to minimize isomer formation.
  • Pharmacodynamic assays : Compare receptor-binding affinities of purified isomers via radioligand displacement assays.
  • Computational modeling : Density functional theory (DFT) calculations predict isomer stability and metabolic pathways .

Q. How can computational drug repositioning tools identify novel therapeutic applications for this compound beyond dermatology?

Methodological Answer: Transcriptome-guided platforms (e.g., geneXpharma) analyze gene expression signatures in diseases like head and neck squamous cell carcinoma (HNSCC). Molecular docking simulations (AutoDock Vina) assess binding affinity to off-target receptors (e.g., nuclear factor-κB). In vitro validation involves cytotoxicity assays on cancer cell lines and cytokine profiling .

Q. What role does fluorination play in the stratum corneum penetration kinetics of this compound, and how is this measured experimentally?

Methodological Answer: Fluorination increases lipid solubility, enhancing diffusion through the stratum corneum. Penetration kinetics are quantified using:

  • Confocal Raman spectroscopy : Tracks drug distribution across skin layers.
  • Mass spectrometry imaging (MSI) : Maps spatial drug concentration in ex vivo human skin models. Comparative studies with non-fluorinated analogs reveal fluorination’s impact on residence time and metabolite formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.